![molecular formula C22H19ClN4O2S B2711477 N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-55-8](/img/structure/B2711477.png)
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
One area of research focuses on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Investigations into various 6,5-heterocycles aimed to improve metabolic stability have been conducted. A study found that substituting the benzothiazole ring with other heterocyclic analogues could reduce metabolic deacetylation, maintaining in vitro potency and in vivo efficacy with minimal deacetylated metabolites observed in hepatocytes (Stec et al., 2011).
ACAT-1 Inhibition for Treatment of Diseases
Another research application involves the development of aqueous-soluble potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing potential for the treatment of diseases involving ACAT-1 overexpression. The enhanced aqueous solubility and improved oral absorption of these compounds compared to previous selections suggest their usefulness in clinical settings (Shibuya et al., 2018).
Heterocyclic Syntheses via Cascade Reactions
Research into heterocyclic syntheses through cascade reactions of versatile thioureido-acetamides has provided new accesses to important heterocycles. These one-pot syntheses demonstrate excellent atom economy and have opened benign new pathways to imidazo[1,2-c]pyrimidines and other heterocycles, indicating their potential for diverse scientific applications (Schmeyers & Kaupp, 2002).
Insecticidal Applications
New heterocyclic compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The synthesis of these compounds represents innovative approaches to developing pest control agents (Fadda et al., 2017).
Antioxidant Activity
The synthesis of amidomethane sulfonyl-linked bis heterocycles and their evaluation for antioxidant activity highlight the potential of these compounds in oxidative stress-related conditions. This research offers insights into the development of novel antioxidants with superior efficacy to standard treatments (Talapuru et al., 2014).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-13-7-9-15(10-8-13)19-21-20(25-14(2)30-21)22(29)27(26-19)12-18(28)24-11-16-5-3-4-6-17(16)23/h3-10H,11-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGCHMFIWUOLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide |
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